4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid (CAS: 4445-40-3) is a biphenyl derivative featuring a carboxylic acid group at position 3, an amino group at position 4 on the first phenyl ring, and a methyl substituent at position 2' on the second phenyl ring. Its molecular formula is C₁₃H₁₁NO₂ (MW: 213.23 g/mol). The compound is typically stored under inert conditions to prevent degradation and exhibits moderate solubility in polar solvents due to the carboxylic acid group .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-5-(2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
XXXKAMXRDBMPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated, sulfonated, and nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Anticancer Research: Studied for its potential anticancer properties.
Industry:
Material Science: Used in the development of advanced materials, including polymers and resins.
Dye Manufacturing: Serves as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural and functional attributes of 4-amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid with analogs:
Physicochemical Properties
- Solubility : The carboxylic acid group ensures moderate solubility in aqueous buffers, while the methyl group increases lipophilicity compared to hydroxylated analogs (e.g., 3'-hydroxy derivatives in ).
Biological Activity
4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features an amino group, a carboxylic acid group, and a biphenyl structure, which may contribute to its biological properties. The presence of these functional groups has been linked to various mechanisms of action in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of biphenyl derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | TBD | TBD |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 59.5 | Bacillus subtilis |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 59.5 | Vibrio cholerae |
The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity. The presence of an amino group and a carboxylic acid appears crucial for maintaining this activity.
Anticancer Potential
Inhibition of the c-Myc oncogene has been identified as a promising strategy for cancer treatment. Compounds that disrupt c-Myc-Max protein interactions have shown potential in reducing tumor growth.
Table 2: Inhibition Potency Against c-Myc-Max Interaction
| Compound Code | IC50 (µM) |
|---|---|
| 4aa | 20.2 ± 1.3 |
| 4da | 11.6 ± 2.3 |
| 4ca | 43.0 ± 1.7 |
Research indicates that derivatives of biphenyl compounds can effectively disrupt the c-Myc-Max/DNA complex, suggesting their potential as anticancer agents.
The biological activity of 4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid may involve several mechanisms:
- DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to the inhibition of bacterial growth.
- Protein Interaction Disruption : The ability to interfere with protein-protein interactions, particularly in oncogenic pathways such as c-Myc-Max, indicates a multifaceted mechanism.
Case Studies
A study involving various biphenyl derivatives demonstrated their efficacy against specific bacterial strains and their potential to inhibit tumor growth through targeted molecular interactions. The results indicated that structural variations significantly influenced both antibacterial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
